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Compound of Interest

Compound Name: Isopropylboronic acid

Cat. No.: B1301996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
isopropylboronic acid, a versatile building block in organic synthesis and medicinal chemistry.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment,
and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of isopropylboronic acid by
providing information about the chemical environment of its hydrogen (*H) and carbon (33C)
nuclei.

'H NMR Spectral Data

The 'H NMR spectrum of isopropylboronic acid exhibits distinct signals corresponding to the
different types of protons in the molecule. The chemical shifts are influenced by the electron-
withdrawing nature of the boronic acid group.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
-CH(CH3)2 ~1.0-1.2 Septet ~7.0
-CH(CHs)2 ~09-1.1 Doublet ~7.0
Variable (broad )
-B(OH-2) ] Singlet (broad) N/A
singlet)

Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent,
concentration, and temperature and often appears as a broad singlet that can exchange with
D20.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to
the low natural abundance of the 13C isotope, these spectra are typically acquired with proton
decoupling, resulting in singlet peaks for each unique carbon atom. The carbon atom directly
attached to the boron atom is significantly deshielded.

Carbon Assignment Chemical Shift (8, ppm)
CH(CHs)2 ~25 - 30
-CH(CH3)2 ~18 - 22

Note: The signal for the carbon atom bonded to boron can sometimes be broad due to
quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of isopropylboronic acid.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds, or D20) in an NMR tube.
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

Data Acquisition:

e Acquire the *H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or
higher.

e Acquire the 13C NMR spectrum on the same instrument, typically at a frequency of 75 MHz
or higher.

e For 3C NMR, use a standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of isopropylboronic acid is characterized by strong absorptions
corresponding to the O-H, C-H, and B-O bonds.

Wavenumber (cm™?) Vibrational Mode Intensity
~3600 - 3200 O-H stretch (boronic acid) Strong, Broad
~2960 - 2870 C-H stretch (aliphatic) Strong

~1465 C-H bend (aliphatic) Medium

~1380 - 1340 B-O stretch Strong

~1180 C-C stretch Medium

~850 O-H bend (out-of-plane) Medium, Broad

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy
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Sample Preparation (KBr Pellet Technique):

e Thoroughly grind 1-2 mg of isopropylboronic acid with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent
pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid isopropylboronic acid directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty sample compartment or the clean ATR crystal.

o Place the sample in the instrument and record the IR spectrum over the range of 4000-400
cm~L,

e The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum. Information on the use of a Bruker Tensor 27 FT-IR instrument for this purpose
has been noted.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based
on their mass-to-charge ratio (m/z), providing information about the molecular weight and
elemental composition. The monoisotopic mass of isopropylboronic acid is 88.0695597 Da.

[1]

Mass Spectral Data

The mass spectrum of isopropylboronic acid can be complex due to its tendency to undergo
dehydration to form cyclic anhydrides (boroxines) or to form adducts with the solvent. Electron
lonization (EIl) is a common technique for such analyses.
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m/z Proposed Fragment Relative Intensity
88 [M]* (Molecular lon) Low to Medium
70 [M - H201* Medium

43 [CsH7]* High

41 [CsHs]* Medium

Note: The relative intensities can vary significantly depending on the ionization method and the

instrument conditions.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

e For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample
in a volatile organic solvent.

» For direct infusion techniques, prepare a dilute solution of the sample in a suitable solvent
system, often containing a small amount of acid or base to aid ionization.

lonization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam,
causing fragmentation.

» Electrospray lonization (ESI): A high voltage is applied to a liquid to create an aerosol, which
is a softer ionization technique often used with liquid chromatography (LC-MS).

Mass Analysis:
e The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

e The detector records the abundance of ions at each m/z value.

Logical Workflow for Spectral Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a
chemical compound like isopropylboronic acid.
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Workflow for Spectral Analysis of Isopropylboronic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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